N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of thiophen-3-ylmethylamine with 3-(trifluoromethyl)benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism of action of N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
Thiophene derivatives: Widely studied for their biological and industrial applications.
Uniqueness
N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of the thiophene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-2-1-3-11(6-10)19-13(21)12(20)18-7-9-4-5-22-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPPTALDPLOWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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